(2-Isopropylthiazol-4-yl)methanamine

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking the exact 2-isopropylthiazole scaffold face supply gaps: methyl/ethyl analogs fail to replicate ritonavir's hydrophobic pocket binding. This 2,4-disubstituted thiazole (C₇H₁₂N₂S, MW 156.25) solves that precisely. - **Essential intermediate**: Direct synthetic precursor to the N-methyl P2 fragment of ritonavir; maintains SAR fidelity. - **Physicochemical advantage**: LogP ~1.2 (5× more lipophilic than 2-methyl analog) for deeper hydrophobic contacts. - **Regulatory-ready**: Supports generic API process development; available with ≥95% purity for impurity reference standards.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 903131-67-9
Cat. No. B3165745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylthiazol-4-yl)methanamine
CAS903131-67-9
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN
InChIInChI=1S/C7H12N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3
InChIKeyQSQQYISWPMYXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Isopropylthiazol-4-yl)methanamine Identity & Specifications


(2-Isopropylthiazol-4-yl)methanamine (CAS 903131-67-9) is a 2,4-disubstituted thiazole derivative bearing an isopropyl group at the 2-position and an aminomethyl group at the 4-position [1]. With a molecular formula of C₇H₁₂N₂S and a molecular weight of 156.25 g·mol⁻¹, it belongs to the 4-(aminomethyl)thiazole building-block class widely employed in medicinal chemistry [1]. Its computed LogP of ~1.2 and LogD₇.₄ of ~0.28 place it in a moderate lipophilicity range, while its primary amine functionality makes it a versatile intermediate for amide bond formation, reductive amination, and urea synthesis [2]. The compound is recognized as the direct synthetic precursor to the N-methyl analog that serves as the P2 fragment in the HIV protease inhibitor ritonavir [3].

Reactive handle
Primary amine enables amide coupling, reductive amination, urea synthesis.
Lipophilicity profile
Computed LogP ~1.2, LogD₇.₄ ~0.28 supports oral permeability screening.
Synthetic pathway role
Direct precursor to N-methyl P2 fragment of ritonavir (patent WO2006090270).

(2-Isopropylthiazol-4-yl)methanamine vs. Generic Analogs


Thiazole building blocks are widely available, but the 2-alkyl substituent exerts a decisive influence on lipophilicity, metabolic stability, and target-binding geometry. The isopropyl group in (2-Isopropylthiazol-4-yl)methanamine provides a steric and electronic profile that cannot be replicated by smaller alkyl chains such as methyl or ethyl, nor by unsubstituted or aryl-substituted analogs [1]. For instance, the 2-methyl homolog exhibits an XLogP3 of 0.2 versus ~1.0 for the 2-isopropyl compound, translating to a roughly five-fold difference in calculated octanol-water partitioning [1][2]. In the context of ritonavir and related HIV protease inhibitors, the 2-isopropylthiazole moiety occupies a well-defined hydrophobic pocket in the enzyme active site; replacing it with a 2-ethyl or 2-methyl thiazole would shrink the hydrophobic contact surface and predictably reduce binding affinity [3]. Consequently, procurement of the exact 2-isopropyl substitution pattern is essential for maintaining structure-activity relationships in lead optimization programs and for fidelity in impurity reference standards [3].

2-Isopropyl target
2-Methyl analog has XLogP3 of 0.2 (vs ~1.0); lipophilicity difference may alter membrane partitioning and SAR.
2-Isopropyl target
2-Ethyl or 2-methyl lack documented binding precedent in ritonavir-class protease inhibitors; hydrophobic pocket fit may not transfer.

(2-Isopropylthiazol-4-yl)methanamine Differentiation Evidence


Lipophilicity vs. 2-Methyl Analog

The computed partition coefficient (XLogP3-AA) for (2-Isopropylthiazol-4-yl)methanamine is 1.0, compared to 0.2 for the 2-methyl analog [1][2]. The independently calculated LogP from Chembase for the free base is 1.21, confirming this trend [3]. This ~5-fold difference in predicted LogP translates into substantially higher membrane permeability, as estimated by the LogD₇.₄ of 0.28 for the isopropyl derivative, which lies within the optimal range (0–3) for oral bioavailability, whereas the methyl analog is expected to be more poorly retained in lipid bilayers.

Lipophilicity vs. 2-Me
Reported
XLogP3-AA 1.0; LogP 1.21
2-Me analog: XLogP3-AA 0.2
ΔLogP ≈ 0.8–1.0
Supports improved passive permeability estimate within drug-like range.
Computed values; experimental logD may differ.
Lipophilicity Drug-likeness Membrane permeability

Ritonavir P2 Precursor Specificity

Patent WO2006090270A1 explicitly identifies 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole as the key intermediate for ritonavir and teaches a high-purity salt formation process that avoids chromatographic purification [1]. (2-Isopropylthiazol-4-yl)methanamine is the immediate synthetic precursor to this N-methyl intermediate, requiring only a single methylation step. The 2-isopropyl group on the thiazole ring directly corresponds to the P2 ligand of ritonavir, which occupies a hydrophobic pocket in HIV-1 protease; replacement with 2-ethyl or 2-methyl thiazole fragments has not been reported to yield active protease inhibitors in the same structural series [1]. The patent further demonstrates that the free base form can be converted to stable crystalline salts (e.g., hydrochloride, mesylate, tosylate) with defined stoichiometry, enabling precise quality control [1].

Ritonavir precursor specificity
Reported
Patent WO2006090270: high-purity salt route, no chromatography
2-Et/2-Me: no patent or literature precedent for ritonavir-class inhibitors
Regulatory synthetic precedent exists only for isopropyl
Enables pharmaceutical intermediate supply chain with documented impurity context.
Relevance limited to ritonavir and related programs.
HIV protease inhibitor Ritonavir synthesis Intermediate specificity

CNS Drug-Likeness vs. N-Methyl Derivative

The target compound (free base) has a calculated topological polar surface area (TPSA) of 38.91 Ų and 2 rotatable bonds, whereas the N-methyl derivative exhibits a TPSA of 24.92 Ų with 3 rotatable bonds [1][2]. A TPSA below 60 Ų is generally favorable for blood-brain barrier penetration, and values below 40 Ų are typical of CNS-active drugs [3]. The primary amine's intermediate TPSA balances solubility and passive permeability, while the extra rotational freedom of the N-methyl analog may impose a small entropic penalty upon binding to rigid protein pockets.

CNS profile vs. N-Me
Reported
TPSA 38.91 Ų, 2 rotatable bonds
N-Me: TPSA 24.92 Ų, 3 rotatable bonds
ΔTPSA +14 Ų, Δrot bonds −1
Primary amine TPSA balances CNS drug-likeness and hydrogen-bond capacity.
Computed properties; binding impact requires assay confirmation.
Polar surface area Rotatable bonds CNS drug-likeness

pKa and Ionization vs. N-Methyl Congener

The predicted pKa (base) for the target primary amine is approximately 8.7–9.0, ensuring that at physiological pH 7.4, roughly 70–85% of the compound exists in the protonated, water-soluble form [1]. In contrast, the N-methyl secondary amine exhibits a predicted pKa of 8.06, which results in approximately 80–85% ionization at pH 7.4 [2]. While both are predominantly ionized, the primary amine's slightly higher pKa provides a broader pH window for salt formation and crystallization, facilitating purification and formulation development.

pKa vs. N-Me congener
Reported
pKa ~8.7–9.0 (primary amine)
N-Me secondary amine: pKa ~8.06
ΔpKa ≈ +0.6–0.9
Wider pKa window may simplify salt stoichiometry and crystallization.
Predicted values; experimental pKa verification recommended.
pKa prediction Ionization state Formulation development

Commercial Sourcing with Documented Purity

(2-Isopropylthiazol-4-yl)methanamine dihydrochloride is catalogued by Sigma-Aldrich (SYX00398) as part of a curated collection of unique chemicals for early discovery, with a minimum purity specification of 95% (HPLC) . This contrasts with the 2-methyl and 2-ethyl analogs, which are predominantly available through custom synthesis or non-validated supplier channels without published batch-analysis data . The availability of a documented commercial source with a defined purity threshold reduces procurement risk for academic and industrial laboratories requiring reproducible starting material quality.

Commercial purity
Data to verify
Catalog purity ≥95% reported (SYX00398); batch-specific COA available.
Supports procurement with defined purity threshold; no independent validation source listed.
Supplier data; verify with in-house QC.
Commercial sourcing Purity specification Quality assurance

Metabolic Stability: Isopropyl vs. Ethyl

The 2-isopropyl substituent on the thiazole ring presents a tertiary benzylic-like carbon that is sterically shielded from CYP450-mediated hydroxylation compared to the secondary carbon of a 2-ethyl group. While direct experimental metabolic stability data for (2-Isopropylthiazol-4-yl)methanamine are not publicly available, class-level inference from thiazole-containing drug molecules indicates that α-branching at the 2-alkyl position reduces intrinsic clearance in human liver microsomes by approximately 2- to 4-fold compared to linear alkyl chains of equivalent carbon count [1]. This principle is consistent with the selection of the 2-isopropylthiazole fragment over 2-ethylthiazole in ritonavir, where metabolic stability of the P2 ligand is critical for achieving clinically relevant half-life [2].

Metabolic stability (class-level)
Class-level
Isopropyl α-branching estimated to reduce intrinsic clearance 2–4× vs. ethyl (extrapolation from thiazole drug data).
Supports selection for programs where metabolic stability is a screening parameter.
No direct microsomal data for this compound; class-level inference only.
Metabolic stability CYP450 oxidation Lead optimization

(2-Isopropylthiazol-4-yl)methanamine Application Scenarios


Ritonavir Intermediate Supply

As the direct synthetic precursor to the N-methyl P2 fragment of ritonavir, (2-Isopropylthiazol-4-yl)methanamine is an indispensable intermediate for generic API manufacturers and process chemistry groups developing cost-competitive routes to HIV protease inhibitors. The patent WO2006090270A1 provides a validated, scalable route to high-purity acid addition salts that meet ICH impurity guidelines [1]. Procurement of this specific isopropyl analog ensures fidelity to the original drug substance impurity profile and avoids the regulatory burden of qualifying alternative thiazole substitution patterns.

Hit-to-Lead with Balanced Lipophilicity

With a LogP of ~1.2 and TPSA of 38.9 Ų, this building block occupies an attractive physicochemical space for oral and CNS drug discovery [1][2]. It is particularly suited for fragment-based lead generation where the primary amine serves as a synthetic handle for rapid analoging via amide coupling, while the isopropyl group provides sufficient lipophilicity to engage hydrophobic protein pockets without exceeding drug-likeness thresholds. The 5-fold LogP advantage over the 2-methyl analog [3] makes it the preferred choice when target binding requires deeper hydrophobic contacts.

Ritonavir Impurity Reference Standard

(2-Isopropylthiazol-4-yl)methanamine and its derivatives (e.g., N-methyl, dihydrochloride salt) are established as potential process impurities and degradation products in ritonavir formulations. Certified reference standards of this compound are required for HPLC method development, forced degradation studies, and batch release testing. The availability of Sigma-Aldrich catalog entry SYX00398 with documented purity ≥95% provides a traceable sourcing option for GLP laboratories .

Probes for Thiazole-Recognizing Proteins

The 2-isopropylthiazole scaffold is a privileged motif for engaging specific protein pockets, as exemplified by its presence in ritonavir. Researchers developing chemical probes for protease, kinase, or bromodomain targets can use this building block to append the 2-isopropylthiazole recognition element to diverse warheads via the primary amine handle. The predicted metabolic stability advantage of α-branched isopropyl over linear ethyl chains (estimated 2–4 fold lower intrinsic clearance) supports its selection for cellular proof-of-concept studies where compound half-life is a critical parameter [4].

Application
Selection Property
Validation Focus
Ritonavir intermediate supply
Patent-documented synthetic route to high-purity salts
Impurity profile consistency with reference listed drug
Hit-to-lead optimization
Balanced lipophilicity and polar surface area
Oral and CNS drug-likeness profiling
Impurity reference standard
Commercial availability with purity documentation
HPLC method development and forced degradation studies
Chemical probe development
2-Isopropylthiazole recognition element
Metabolic stability assessment in cellular assays

Technical Documentation Hub

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